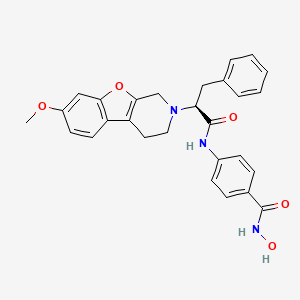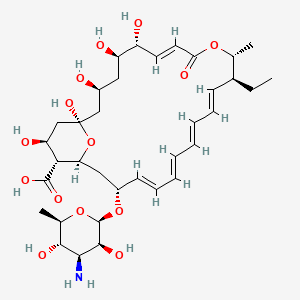
Pat-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pat-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and often involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis using automated synthesis workstations. These workstations provide precise control over process variables and reaction conditions, ensuring high yield and purity of the final product .
化学反応の分析
Types of Reactions
Pat-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives often retain the core structure of this compound but exhibit different chemical and biological properties .
科学的研究の応用
Pat-IN-1 has a wide range of scientific research applications, including:
作用機序
Pat-IN-1 exerts its effects by competitively inhibiting the autopalmitoylation of Erf2, a protein acyl transferase. This inhibition prevents the palmitoylation of target proteins, thereby affecting their localization and function within the cell . The molecular targets of this compound include various proteins involved in cellular signaling pathways, and its action disrupts these pathways, leading to altered cellular functions .
類似化合物との比較
Similar Compounds
Similar compounds to Pat-IN-1 include other protein acyl transferase inhibitors such as:
HIP14 inhibitors: Target the HIP14 protein acyl transferase and exhibit similar inhibitory effects.
Type 1 and Type 2 PAT inhibitors: Inhibit different types of protein acyl transferases and have been identified through high-throughput screening.
Uniqueness
This compound is unique in its specific inhibition of Erf2 autopalmitoylation, making it a valuable tool for studying the role of protein palmitoylation in cellular processes. Its high specificity and potency distinguish it from other protein acyl transferase inhibitors .
特性
分子式 |
C45H68N4O |
|---|---|
分子量 |
681.0 g/mol |
IUPAC名 |
4-[[(2S)-1-[2-[4-(2-methylpropyl)phenyl]propyl]-4-[4-[(2S)-1-[2-[4-(2-methylpropyl)phenyl]propyl]piperazin-2-yl]butyl]piperazin-2-yl]methyl]phenol |
InChI |
InChI=1S/C45H68N4O/c1-34(2)27-38-10-16-41(17-11-38)36(5)31-48-24-22-46-30-43(48)9-7-8-23-47-25-26-49(44(33-47)29-40-14-20-45(50)21-15-40)32-37(6)42-18-12-39(13-19-42)28-35(3)4/h10-21,34-37,43-44,46,50H,7-9,22-33H2,1-6H3/t36?,37?,43-,44-/m0/s1 |
InChIキー |
GEZKIFYALUURDI-MUNPNKEOSA-N |
異性体SMILES |
CC(C)CC1=CC=C(C=C1)C(C)CN2CCNC[C@@H]2CCCCN3CCN([C@H](C3)CC4=CC=C(C=C4)O)CC(C)C5=CC=C(C=C5)CC(C)C |
正規SMILES |
CC(C)CC1=CC=C(C=C1)C(C)CN2CCNCC2CCCCN3CCN(C(C3)CC4=CC=C(C=C4)O)CC(C)C5=CC=C(C=C5)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-[(2R,3R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12388376.png)



![sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12388392.png)
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(difluoromethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B12388396.png)



![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12388416.png)

![(3S,10S,13S,16R,17S,18R)-17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B12388430.png)
![(1R,8S)-4-[(4-chlorophenyl)carbamoylamino]-11-methyl-3-thia-11-azatricyclo[6.2.1.02,6]undeca-2(6),4-diene-5-carboxamide;hydrochloride](/img/structure/B12388441.png)

